molecular formula C12H14O3 B1322232 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid CAS No. 848328-57-4

2-((Benzyloxy)methyl)cyclopropanecarboxylic acid

Cat. No. B1322232
M. Wt: 206.24 g/mol
InChI Key: FYOFPRGAVPMDRY-UHFFFAOYSA-N
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Description

“2-((Benzyloxy)methyl)cyclopropanecarboxylic acid” is a chemical compound with the linear formula C12H14O3 . It is often used in the field of specialty chemicals .


Molecular Structure Analysis

The molecular structure of “2-((Benzyloxy)methyl)cyclopropanecarboxylic acid” is represented by the linear formula C12H14O3 . The structure of related compounds has been analyzed using X-ray crystallography .

Scientific Research Applications

Synthesis and Chemical Properties

Biological Applications

  • The compound has been used to create inhibitors for apple 1-aminocyclopropane-1-carboxylic acid oxidase, suggesting its potential in agricultural applications for controlling plant ethylene production (Dourtoglou & Koussissi, 2000).
  • In the field of medicinal chemistry, it's been employed to create derivatives with significant herbicidal and fungicidal activities, demonstrating its potential in agrochemical research (Tian, Song, Wang, & Liu, 2009).

Miscellaneous Applications

  • The compound has been utilized in the study of cyclopropane ring opening reactions, contributing to the understanding of chemical reaction mechanisms and synthesis pathways (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
  • It's also been part of studies examining the structure-activity relationship in substituted cyclopropanecarboxylic acids, aiding in the development of new chemical entities (Kusuyama, 1979).

properties

IUPAC Name

2-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOFPRGAVPMDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Benzyloxy)methyl)cyclopropanecarboxylic acid

Synthesis routes and methods

Procedure details

A solution of 0.23 mol of the compound obtained in Step 1 in 500 ml of ethanol, 230 ml of 1N sodium hydroxide solution and 5 ml of dimethyl sulphoxide is heated at reflux for 2 hours and is then concentrated. The residue is taken up in a mixture of water/ether. After conventional treatment, the combined organic phases are concentrated. Chromatography of the residue over silica gel (dichloromethane/tetrahydrofuran: 97/3) allows a cis/trans mixture of the products obtained to be isolated, some of the fractions of which have a preponderance of the cis isomer and some a preponderance of the trans isomer.
Name
compound
Quantity
0.23 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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